N6-(N-Threonylcarbonyl)adenosine-13C4,15N
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(N-Threonylcarbonyl)adenosine-13C4,15N involves the incorporation of stable isotopes (^13C and ^15N) into the molecular structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-(N-Threonylcarbonyl)adenosine-13C4,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while reduction may produce reduced nucleosides .
Scientific Research Applications
N6-(N-Threonylcarbonyl)adenosine-13C4,15N is widely used in scientific research, including:
Mechanism of Action
N6-(N-Threonylcarbonyl)adenosine-13C4,15N exerts its effects by incorporating into tRNA molecules, where it plays a crucial role in codon recognition and translation fidelity. The compound interacts with specific molecular targets, such as ribosomal RNA and various enzymes involved in tRNA modification. These interactions facilitate the proper decoding of genetic information during protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N6-(N-Threonylcarbonyl)adenosine: The unlabeled version of the compound, which lacks the stable isotopes (^13C and ^15N).
N6-Threonylcarbamoyladenosine: Another modified nucleoside found in tRNA, similar in structure but without the isotopic labels.
Uniqueness
N6-(N-Threonylcarbonyl)adenosine-13C4,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various analytical techniques. This labeling enhances its utility in metabolic studies, NMR spectroscopy, and other research applications where isotopic enrichment is essential.
Properties
Molecular Formula |
C15H20N6O8 |
---|---|
Molecular Weight |
417.32 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1/i1+1,5+1,7+1,14+1,19+1 |
InChI Key |
UNUYMBPXEFMLNW-CUGURKBTSA-N |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH]C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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